1-(Indolizin-1-yl)ethanone

Übersicht

Beschreibung

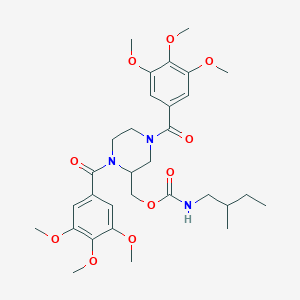

1-(Indolizin-1-yl)ethanone is a heterocyclic aromatic compound . It has a molecular weight of 159.19 and its linear formula is C10H9NO . It is a solid at room temperature .

Synthesis Analysis

The synthesis of indolizines, including 1-(Indolizin-1-yl)ethanone, has been achieved through various strategies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis

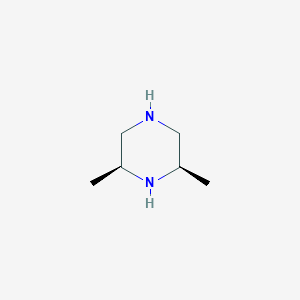

The molecular structure of 1-(Indolizin-1-yl)ethanone includes a total of 22 bonds . It contains a pyrrole and a pyridine ring, forming an indolizine core .Physical And Chemical Properties Analysis

1-(Indolizin-1-yl)ethanone is a solid at room temperature . It has a molecular weight of 159.19 and its linear formula is C10H9NO .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

1-(Indolizin-1-yl)ethanone derivatives have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant antimicrobial effects against various strains of bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

Another significant application is in the synthesis of novel anti-inflammatory agents. Research demonstrates that derivatives of 1-(Indolizin-1-yl)ethanone exhibit potent anti-inflammatory effects, making them candidates for new anti-inflammatory drugs (Current drug discovery technologies, 2022).

Analgesic Activity

These compounds also play a crucial role in pain management. They have been synthesized and tested for in vivo analgesic and anti-inflammatory activities, showcasing their potential as nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Chemical Structure and Synthesis

The compound has been studied for its chemical structure and methods of synthesis, enhancing our understanding of its chemical properties and potential applications in various fields (Acta Crystallographica Section E: Structure Reports Online, 2012).

Synthesis of Heterocycles

Research has been conducted on the efficient synthesis of heterocycles like indolizine, pyrrolone, and indolizinone, which are key in developing functionalized compounds with potential therapeutic uses (Organic letters, 2007).

Antioxidant and Antimicrobial Agents

Studies also focus on synthesizing and evaluating the antioxidant and antimicrobial activities of novel derivatives, which show promise in therapeutic applications due to their high activity levels (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Safety And Hazards

The safety information for 1-(Indolizin-1-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-indolizin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTQWWHBDXZDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolizin-1-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)

![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)

![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)